![molecular formula C13H10ClNO3 B6368697 2-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% CAS No. 1261945-68-9](/img/structure/B6368697.png)
2-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95%
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Overview
Description
2-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% (abbreviated as 2-CMP-3-H) is an organic compound containing a pyridine ring with a chlorine and a methoxycarbonyl group attached to it. It is a versatile compound with a wide range of applications in organic synthesis and research. In
Scientific Research Applications
2-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pyridines, amines, and heterocycles. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antimalarial drugs. In addition, it is used in the synthesis of dyes and pigments, as well as in the synthesis of polymers and other materials.
Mechanism of Action
2-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is a versatile compound with a wide range of applications in organic synthesis and research. It is used as a reactant in a variety of reactions, including nucleophilic substitution, nucleophilic addition, and condensation reactions. In addition, it can be used as a catalyst in some reactions.
Biochemical and Physiological Effects
2-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has no known direct biochemical or physiological effects. However, it can be used in the synthesis of compounds with known biochemical and physiological effects, such as pharmaceuticals and dyes.
Advantages and Limitations for Lab Experiments
2-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also easy to handle and store. However, it is also a relatively unstable compound and can be easily oxidized or hydrolyzed.
Future Directions
There are several potential future directions for the use of 2-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95%. It can be used in the synthesis of new compounds, such as pharmaceuticals, dyes, and pigments. It can also be used as a reactant in a variety of reactions, such as nucleophilic substitution, nucleophilic addition, and condensation reactions. Additionally, it can be used as a catalyst in some reactions. Finally, it can be used in the synthesis of polymers and other materials.
Synthesis Methods
2-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95% can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-3-methoxybenzaldehyde with pyridine in the presence of a base, such as sodium hydroxide. This reaction produces 2-chloro-3-methoxy-3-hydroxypyridine. The second step involves the reaction of 2-chloro-3-methoxy-3-hydroxypyridine with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a base, such as potassium carbonate. This reaction produces 2-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxypyridine, 95%.
properties
IUPAC Name |
methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)9-7-8(4-5-10(9)14)12-11(16)3-2-6-15-12/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBRLQYBTYRQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=CC=N2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683191 |
Source
|
Record name | Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-68-9 |
Source
|
Record name | Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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